molecular formula C11H14N2O3 B14897460 n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide

Cat. No.: B14897460
M. Wt: 222.24 g/mol
InChI Key: RSYSVCSAXZYDME-UHFFFAOYSA-N
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Description

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with cyclopropanecarboxamide and ethylamine. The reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.

Scientific Research Applications

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in bacterial metabolism, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar in structure but lacks the cyclopropanecarboxamido and ethyl groups.

    N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains an additional furan ring, making it more complex.

    Furan-2,5-dicarboxamide: Contains two carboxamide groups, increasing its reactivity.

Uniqueness

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15)

InChI Key

RSYSVCSAXZYDME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2=CC=CO2

Origin of Product

United States

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